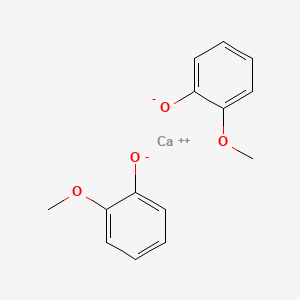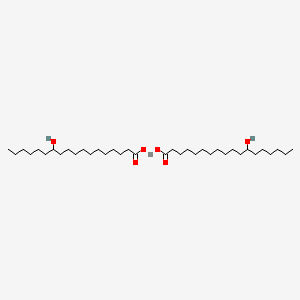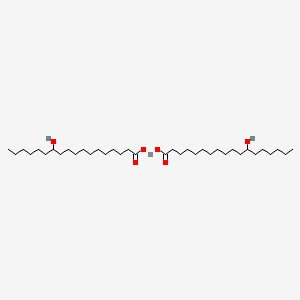
1-Nonatriacontene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nonatriacontene is a long-chain hydrocarbon with the molecular formula C₃₉H₇₈ It is an unsaturated compound, specifically an alkene, characterized by the presence of a double bond within its carbon chain
Métodos De Preparación
The synthesis of 1-Nonatriacontene can be achieved through several methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. Another method includes olefin metathesis , a process that rearranges carbon-carbon double bonds in alkenes. Industrial production methods often involve catalytic hydrogenation of longer-chain alkenes or dehydrogenation of alkanes under specific conditions to obtain this compound .
Análisis De Reacciones Químicas
1-Nonatriacontene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or ozone, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation using catalysts such as palladium on carbon can convert this compound to its corresponding alkane, 1-Nonatriacontane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added across the double bond, result in the formation of dihalides.
Common reagents and conditions used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens for substitution reactions. The major products formed depend on the type of reaction and the specific reagents used .
Aplicaciones Científicas De Investigación
1-Nonatriacontene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Research has explored its role in biological membranes and its interactions with other biomolecules.
Mecanismo De Acción
The mechanism by which 1-Nonatriacontene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its double bond can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
1-Nonatriacontene can be compared with other long-chain alkenes and alkanes:
1-Nonatriacontane: The saturated counterpart of this compound, lacking the double bond, which affects its chemical reactivity and physical properties.
1-Octatriacontene: Another long-chain alkene with a slightly shorter carbon chain, differing in its physical and chemical properties.
1-Hexatriacontene: A similar compound with a shorter carbon chain, used for comparative studies in chemical reactivity and applications.
Propiedades
Número CAS |
61868-17-5 |
|---|---|
Fórmula molecular |
C39H78 |
Peso molecular |
547.0 g/mol |
Nombre IUPAC |
nonatriacont-1-ene |
InChI |
InChI=1S/C39H78/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-39H2,2H3 |
Clave InChI |
KNEBRZXNWZPYBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


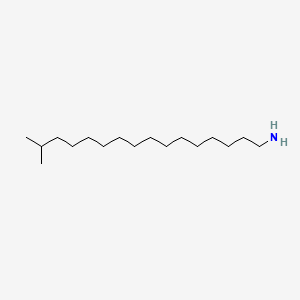
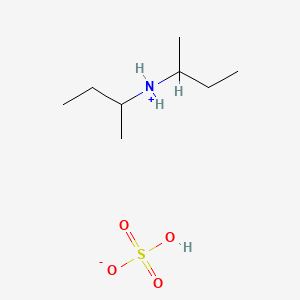


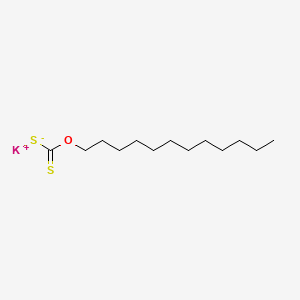
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)

